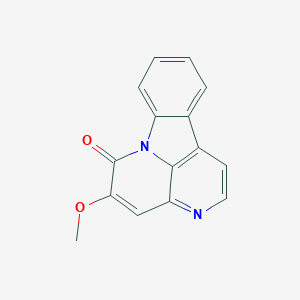

5-Methoxycanthin-6-one

Description

Properties

IUPAC Name |

3-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c1-19-13-8-11-14-10(6-7-16-11)9-4-2-3-5-12(9)17(14)15(13)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEFUSAHPIYZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC3=C2N(C1=O)C4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074544 | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15071-56-4 | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15071-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015071564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canthin-6-one, 5-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXYCANTHIN-6-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VVM1A8LM35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243 - 244 °C | |

| Record name | 5-Methoxycanthin-6-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030227 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

5-Methoxycanthin-6-one: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-methoxycanthin-6-one, a naturally occurring β-carboline alkaloid. The document details its primary natural sources, comprehensive isolation and purification protocols, and explores its biological activities through the lens of key cellular signaling pathways.

Natural Sources of this compound

This compound and its derivatives are predominantly found in plant species belonging to the Simaroubaceae and Rutaceae families. These alkaloids are part of the plant's secondary metabolism and have been isolated from various parts, including the stem, bark, and roots.

While specific quantitative yields for this compound are not extensively reported in the literature, related canthin-6-one alkaloids have been quantified in several species. This data provides a valuable reference for identifying promising sources for isolation.

Table 1: Natural Sources of this compound and Related Alkaloids

| Plant Species | Family | Plant Part | Compound(s) Identified | Yield (% of Dry Weight) | Reference(s) |

| Ailanthus altissima | Simaroubaceae | Callus and Cell Suspension Cultures | Canthin-6-one and 1-methoxycanthin-6-one (combined) | 1.38% (callus), 1.27% (cell suspension) | [1] |

| Picrasma quassioides | Simaroubaceae | Stem | 5-hydroxy-4-methoxycanthin-6-one, 4,5-dimethoxycanthin-6-one | Not specified | [2][3][4] |

| Eurycoma longifolia | Simaroubaceae | Roots, various parts | 9-methoxycanthin-6-one | Up to 0.41% in tap roots | [5] |

| Simaba ferruginea | Simaroubaceae | Rhizomes | Canthin-6-one | Not specified | [2] |

| Simarouba amara | Simaroubaceae | Root Bark | 5-hydroxycanthin-6-one, this compound | Not specified | |

| Zanthoxylum chiloperone | Rutaceae | Leaves | This compound | Seasonal variation reported, but specific yield not stated | [6] |

| Fagaropsis angolensis | Rutaceae | Not specified | This compound | Not specified | [7] |

| Leitneria floridana | Simaroubaceae | Not specified | This compound | Not specified |

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocols are generalized from methodologies reported for canthin-6-one alkaloids.

General Experimental Workflow for Isolation

Detailed Methodologies

2.2.1. Extraction

-

Maceration: The dried and powdered plant material is soaked in an organic solvent (e.g., methanol or ethanol) at room temperature for an extended period (24-72 hours), often with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used, continuously passing fresh, hot solvent over the plant material.

-

Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration, often leading to shorter extraction times and higher yields.

2.2.2. Fractionation and Purification

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between immiscible solvents of differing polarity (e.g., water and dichloromethane or ethyl acetate) to separate compounds based on their solubility. The alkaloid fraction is typically enriched in the organic phase.

-

Column Chromatography: The enriched fraction is subjected to column chromatography, most commonly using silica gel as the stationary phase. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is used to separate the compounds. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, fractions containing this compound are often subjected to preparative HPLC, typically using a reversed-phase column (e.g., C18) and a mobile phase such as acetonitrile-water or methanol-water.

-

Recrystallization: As an alternative or final purification step, the isolated compound can be recrystallized from a suitable solvent or solvent mixture to obtain high-purity crystals.

Biological Activity and Signaling Pathways

Canthin-6-one alkaloids, including this compound, exhibit a range of biological activities, most notably cytotoxic and anti-inflammatory effects. While the specific molecular mechanisms of this compound are still under investigation, studies on structurally related compounds provide strong evidence for the involvement of key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Several canthin-6-one alkaloids have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.

Experimental Protocol: NF-κB Activation Assay

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured and pre-treated with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies against total and phosphorylated forms of IκBα and NF-κB (p65 subunit) to assess their activation status.

-

Reporter Gene Assay: Cells are transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Luciferase activity is measured after treatment to quantify NF-κB transcriptional activity.

Modulation of the PI3K/Akt/mTOR and JNK/MAPK Apoptosis Pathways

The cytotoxic effects of many canthin-6-one derivatives are attributed to the induction of apoptosis. This programmed cell death is often mediated by the inhibition of pro-survival pathways like PI3K/Akt/mTOR and the activation of pro-apoptotic pathways such as the JNK/MAPK cascade.

Experimental Protocol: Apoptosis and Signaling Pathway Analysis

-

Cell Viability Assay: Cancer cell lines are treated with a range of concentrations of this compound for 24, 48, and 72 hours. Cell viability is assessed using assays such as MTT or MTS to determine the IC50 value.

-

Apoptosis Staining: Apoptosis is visualized and quantified using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, or by staining for nuclear condensation with DAPI or Hoechst dyes.

-

Western Blot Analysis: To investigate the signaling pathways, cell lysates are analyzed by Western blotting using antibodies against key proteins in the PI3K/Akt/mTOR and JNK/MAPK pathways, including total and phosphorylated forms of Akt, mTOR, JNK, and their downstream targets (e.g., Bcl-2, Bax, caspases).

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in the fields of oncology and inflammation. While further research is needed to fully elucidate its specific mechanisms of action and to optimize its isolation from natural sources, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The methodologies and pathway analyses for related compounds offer a clear roadmap for future investigations into this intriguing alkaloid.

References

- 1. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures. | Semantic Scholar [semanticscholar.org]

- 2. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cropj.com [cropj.com]

- 6. Harvesting canthinones: identification of the optimal seasonal point of harvest of Zanthoxylum chiloperone leaves as a source of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. repository.embuni.ac.ke [repository.embuni.ac.ke]

5-Methoxycanthin-6-one: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxycanthin-6-one, a naturally occurring β-carboline alkaloid, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities. Isolated from various plant species, this molecule has demonstrated a range of pharmacological effects, including cytotoxic, anti-inflammatory, antioxidant, and antiviral properties. This technical guide provides a comprehensive overview of the biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.

Quantitative Biological Data

The biological efficacy of this compound and its related analogs has been quantified across several studies. The following tables summarize the key inhibitory and effective concentrations, providing a comparative reference for its potency.

Table 1: Cytotoxicity of this compound and Related Canthin-6-one Derivatives

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound | Guinea pig ear keratinocytes | Normal | 1.11 - 5.76 µg/mL* | [1] |

| 9-Methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 ± 0.36 | |

| 9-Methoxycanthin-6-one | SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | |

| 9-Methoxycanthin-6-one | MCF-7 | Breast Cancer | 15.09 ± 0.99 | |

| 9-Methoxycanthin-6-one | HT-29 | Colorectal Cancer | 3.79 ± 0.069 | |

| Canthin-6-one | HT-29 | Colon Cancer | 8.6 ± 0.9 | [2] |

| Canthin-6-one | H1975 | Lung Adenocarcinoma | 7.6 ± 0.8 | [2] |

| Canthin-6-one | A549 | Lung Cancer | 9.2 ± 1.1 | [2] |

| Canthin-6-one | MCF-7 | Breast Cancer | 10.7 ± 1.5 | [2] |

*Converted from µg/mL for comparison.

Table 2: Anti-inflammatory and Antioxidant Activity of this compound

| Activity | Assay | Model | Metric | Value | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema | Rat | ED50 | 60.84 ± 0.010 mg/Kg p.o. | [3] |

| Antioxidant | DPPH radical scavenging | In vitro | IC50 | 27.62 ± 0.090 µg/mL | [3] |

Table 3: Antiviral Activity of a Representative Canthin-6-one Analog (Compound 16)

| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Newcastle Disease Virus (NDV) | DF-1 | 5.26 | >200 | >38 | [4] |

Mechanisms of Action

This compound and related canthin-6-one alkaloids exert their biological effects through the modulation of several key cellular signaling pathways.

Induction of Apoptosis

A primary mechanism underlying the cytotoxic activity of canthin-6-ones is the induction of programmed cell death, or apoptosis. This process is often initiated through the intrinsic pathway, involving the mitochondria.

Inhibition of NF-κB Signaling Pathway

The anti-inflammatory effects of canthin-6-ones are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcriptional regulator of pro-inflammatory cytokines and other inflammatory mediators.

Modulation of JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is also implicated in the apoptotic activity of canthin-6-one derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound and its analogs.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Detection (Hoechst 33342 Staining)

This method is used to visualize nuclear changes characteristic of apoptosis.

-

Cell Treatment: Seed cells on coverslips in a 6-well plate and treat with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

-

Staining: Wash with PBS and stain with Hoechst 33342 solution (1 µg/mL) for 15 minutes in the dark.

-

Microscopy: Mount the coverslips and observe the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Compound Treatment: Treat the transfected cells with this compound for a specified pre-incubation time.

-

Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to determine the relative inhibition of NF-κB activation.

Western Blot Analysis for JNK Signaling

This technique is used to detect changes in the phosphorylation status of JNK and its substrates.

-

Cell Treatment and Lysis: Treat cells with this compound and/or a JNK activator. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against total JNK and phosphorylated JNK (p-JNK).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Antiviral Plaque Reduction Assay

This assay determines the ability of a compound to inhibit virus-induced cell death.

-

Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero or DF-1) in 6-well plates.

-

Virus Infection: Infect the cell monolayer with a known titer of the virus for 1 hour.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and low-melting-point agarose.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix the cells and stain with a solution such as crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the IC50 value.

Conclusion

This compound is a promising natural product with a multifaceted biological profile. Its demonstrated cytotoxic, anti-inflammatory, antioxidant, and potential antiviral activities, mediated through the modulation of key signaling pathways such as apoptosis, NF-κB, and JNK, highlight its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacological applications of this intriguing alkaloid. Future investigations should focus on elucidating more detailed mechanisms of action, evaluating its efficacy and safety in preclinical and clinical settings, and exploring structure-activity relationships to develop even more potent and selective analogs.

References

- 1. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Canthin-6-one analogs block Newcastle disease virus proliferation via suppressing the Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Methoxycanthin-6-one: Chemical Structure, Properties, and Biological Activities

Introduction

This compound is a naturally occurring alkaloid belonging to the canthin-6-one subclass of β-carbolines.[1] These compounds are primarily found in plant families such as Rutaceae and Simaroubaceae.[2] Canthin-6-one alkaloids, including this compound, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, known and putative biological activities, and relevant experimental protocols for this compound, aimed at supporting further research and development efforts.

Chemical Structure and Properties

This compound is an organic heterotetracyclic compound with a rigid, planar structure.[1] The core structure is an indolo[3,2,1-de][3][4]naphthyridine ring system, with a methoxy group substituted at the 5-position and a ketone at the 6-position.

Chemical Structure

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₀N₂O₂ | [5] |

| Molecular Weight | 250.25 g/mol | [5] |

| CAS Number | 15071-56-4 | [5] |

| Appearance | Solid | [5] |

| Melting Point | 243-244 °C | [5] |

| Solubility | Generally soluble in DMSO, ethanol, and methanol.[6] Poorly soluble in aqueous solutions.[6] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| UV Spectroscopy | Maxima (λmax) at 242, 247, 263 (sh), 296, 306 (sh), 324 (sh), 339.5, 355, and 373 nm. | [7] |

| ¹H NMR | Specific data not readily available. Expected signals would include aromatic protons and a singlet for the methoxy group. | |

| ¹³C NMR | A reference to the spectrum is available on PubChem.[5] The chemical shift of the methoxy carbon is a key feature, typically appearing around 56-62 ppm depending on its conformation relative to the aromatic ring.[8][9] | |

| Mass Spectrometry (GC-MS) | Molecular ion peak [M]⁺ at m/z 250.[5] Fragmentation of canthin-6-one alkaloids often involves the loss of CO, CH₃ from the methoxy group, and cleavage of the heterocyclic rings.[10][11][12] |

Biological Activities and Mechanisms of Action

This compound and related canthin-6-one alkaloids exhibit a broad range of biological activities. The primary reported activity for this compound is its leishmanicidal effect.

Leishmanicidal Activity

This compound has been identified as a major active constituent with leishmanicidal properties isolated from the stem bark of Zanthoxylum chiloperone.[13] In vivo studies on BALB/c mice infected with Leishmania amazonensis have demonstrated its activity.[13] While the precise mechanism of action has not been fully elucidated, the leishmanicidal effects of other natural products have been attributed to the induction of apoptosis-like cell death in the parasite, involving mitochondrial membrane depolarization and DNA fragmentation.

Putative Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, extensive research on the closely related analog, 4-methoxy-5-hydroxycanthin-6-one, provides a strong basis for its potential in this area. This analog has been shown to significantly inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2][4] This effect is mediated, at least in part, by the downregulation of inducible nitric oxide synthase (iNOS) protein expression.[4]

The anti-inflammatory effects of canthin-6-ones are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory responses.[14][15]

Putative Antitumor Activity

Various canthin-6-one alkaloids have demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines.[16] For example, 9-methoxycanthin-6-one induces apoptosis in several cancer cell lines.[16] The mechanism often involves the intrinsic (mitochondrial) pathway of apoptosis, characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases.

Experimental Protocols

This section provides detailed methodologies for the synthesis, extraction, and biological evaluation of this compound.

Synthesis of this compound

This compound can be synthesized from its natural precursor, 5-hydroxycanthin-6-one, via methylation.[7]

Protocol: Methylation of 5-Hydroxycanthin-6-one [7]

-

Dissolution: Dissolve 5-hydroxycanthin-6-one (15 mg) in a minimal amount of dioxane (1 ml) containing a few drops of methanol.

-

Methylation: Add a slight excess of diazomethane in diethyl ether to the solution.

-

Incubation: Keep the reaction mixture at 5°C for 5 days.

-

Work-up: Evaporate the solvents under reduced pressure. Dissolve the crude product in chloroform.

-

Purification: Purify the product using column chromatography on silica gel, eluting with chloroform to separate it from any unreacted starting material.

-

Crystallization: Recrystallize the purified product from 95% ethanol to obtain this compound as colorless needles.

Extraction and Isolation from Plant Material

The following is a general workflow for the extraction and isolation of canthin-6-one alkaloids from plant sources.

In Vivo Leishmanicidal Assay

This protocol is based on the study by Gachet et al. (2002), which evaluated the in vivo efficacy of this compound.[1][13]

Protocol: In Vivo Leishmanicidal Activity in BALB/c Mice

-

Infection: Infect female BALB/c mice subcutaneously in the hind footpad with Leishmania amazonensis promastigotes.

-

Treatment Initiation: Begin treatment 5 weeks post-infection.

-

Drug Preparation: Prepare a suspension of this compound for administration.

-

Dosing Regimens:

-

Oral Administration: Administer 10 mg/kg of the compound daily for 14 days.

-

Intralesional Administration: Administer 10 mg/kg of the compound daily for 4 days directly into the lesion.

-

-

Control Groups:

-

Untreated Control: Administer the vehicle only.

-

Positive Control: Administer a reference drug, such as N-methylglucamine antimonate (100 mg/kg, subcutaneous), for a specified duration (e.g., 10 days).

-

-

Evaluation: At the end of the treatment period, sacrifice the mice.

-

Parasite Load Quantification: Excise the infected footpad and spleen. Determine the parasite burden in these tissues using a suitable method, such as limiting dilution assay or quantitative PCR.

-

Data Analysis: Compare the parasite loads in the treated groups to the untreated control group to determine the percentage of inhibition.

Conclusion and Future Directions

This compound is a promising natural product with confirmed leishmanicidal activity and strong potential for anti-inflammatory and antitumor applications. While its fundamental chemical properties are established, further research is needed to fully elucidate its pharmacological profile. Key areas for future investigation include:

-

Detailed Spectroscopic Characterization: A complete assignment of ¹H and ¹³C NMR spectra is necessary for unambiguous identification and quality control.

-

Mechanism of Action Studies: In-depth studies are required to determine the specific molecular targets and signaling pathways responsible for its leishmanicidal, anti-inflammatory, and potential antitumor effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs could lead to the development of more potent and selective therapeutic agents.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for any progression towards clinical development.

This technical guide consolidates the current knowledge on this compound, providing a valuable resource for researchers dedicated to the discovery and development of new therapeutic agents from natural sources.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C15H10N2O2 | CID 259218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Leishmanicidal activity of two canthin-6-one alkaloids, two major constituents of Zanthoxylum chiloperone var. angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

5-Methoxycanthin-6-one: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological activities of 5-Methoxycanthin-6-one. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery and Natural Occurrence

This compound is a naturally occurring β-carboline alkaloid belonging to the canthin-6-one class. The parent compound, canthin-6-one, was first isolated in 1952 from the Australian plant Pentaceras australis. Subsequently, this compound was also identified from natural sources. It has been isolated from a variety of plant species, primarily belonging to the Rutaceae and Simaroubaceae families.

| Plant Species | Family | Reference(s) |

| Pentaceras australis | Rutaceae | [1] |

| Zanthoxylum chiloperone | Rutaceae | [1] |

| Fagaropsis angolensis | Rutaceae | [2] |

| Leitneria floridana | Simaroubaceae | [2] |

| Ailanthus altissima | Simaroubaceae | [3] |

| Simaba ferruginea | Simaroubaceae | [4] |

| Eurycoma longifolia | Simaroubaceae | [4] |

| Picrasma quassioides | Simaroubaceae | [5] |

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pentacyclic aromatic system, which is a derivative of β-carboline with an additional lactam ring. The methoxy group is located at the C-5 position of the canthin-6-one skeleton.

Chemical Formula: C₁₅H₁₀N₂O₂ Molar Mass: 250.25 g/mol Appearance: Solid[2] Melting Point: 243-244 °C[2]

Spectroscopic Data

The structural elucidation of this compound has been established through various spectroscopic techniques, including UV-Visible spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopic Data | Values |

| UV (λmax) | Not explicitly found for this compound, but the UV spectrum of the parent canthin-6-one shows maxima at 225, 275, 285, 348, and 362 nm. |

| Mass Spectrometry (MS) | EIMS m/z: 250 [M]⁺ |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Specific data for this compound is not readily available in the provided search results. However, for the related 9-methoxycanthin-6-one, characteristic signals include a pair of ortho-coupled signals for the aromatic protons and a singlet for the methoxy group.[6] |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Specific data for this compound is not readily available. The ¹³C NMR spectrum of canthin-6-ones typically shows signals for the carbonyl carbon, aromatic carbons, and the methoxy carbon around 55-60 ppm.[7] |

Synthesis

While this compound is a natural product, several synthetic and semi-synthetic methods have been developed for its preparation and the synthesis of its analogs.

Hemisynthesis from 5-Hydroxycanthin-6-one

A straightforward method for the synthesis of this compound is the methylation of its natural precursor, 5-hydroxycanthin-6-one. This reaction is typically carried out using a methylating agent such as diazomethane (CH₂N₂) or dimethyl sulfate ((CH₃)₂SO₄) in a suitable solvent.

Total Synthesis

The total synthesis of the canthin-6-one skeleton can be achieved through various strategies, which can be adapted for the synthesis of this compound. Key reactions employed in the synthesis of canthin-6-ones include:

-

Pictet-Spengler Reaction: This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization.[4]

-

Suzuki Coupling and Cu-catalyzed Amidation: A modern approach for constructing the canthin-6-one scaffold involves a Suzuki coupling to form a key biaryl intermediate, followed by an intramolecular Cu-catalyzed amidation to close the lactam ring.[8]

Biological Activities and Potential Therapeutic Applications

Canthin-6-one alkaloids, including this compound, have been reported to exhibit a wide range of biological activities. These properties have attracted significant interest in the context of drug discovery.

| Biological Activity | Cell Line/Model | IC₅₀/Activity | Reference(s) |

| Cytotoxic Activity | Guinea pig ear keratinocytes | 1.11 - 5.76 µg/mL | [3][9] |

| Antileishmanial Activity | Leishmania species | Reported activity | [10] |

| Antimalarial Activity | Plasmodium falciparum | Reported activity | [10] |

| Antiviral Activity | Various viruses | Reported activity | [10] |

| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 cells | Inhibition of NO and TNF-α production (for the related 4-methoxy-5-hydroxycanthin-6-one) | [4][11] |

| Anticancer Activity | Various cancer cell lines | IC₅₀ values in the low micromolar range for related canthin-6-ones like 9-methoxycanthin-6-one.[12] | [12] |

Mechanism of Action

The precise molecular mechanisms of action for this compound are not yet fully elucidated. However, studies on closely related canthin-6-one alkaloids provide insights into its potential pathways of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is often dysregulated in chronic inflammatory diseases and cancer. Several canthin-6-one derivatives have been shown to inhibit the activation of NF-κB.[11] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.

Induction of Apoptosis

Many canthin-6-one alkaloids exert their anticancer effects by inducing programmed cell death, or apoptosis.[12] This is often mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. Key events in canthin-6-one-induced apoptosis may include the activation of caspases, disruption of the mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[13]

Experimental Protocols

The following sections provide generalized experimental protocols that can be adapted for the isolation, synthesis, and biological evaluation of this compound.

General Protocol for the Extraction and Isolation of Canthin-6-one Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of canthin-6-one alkaloids from dried plant material.

-

Preparation of Plant Material: The dried plant material (e.g., stem bark, roots) is ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration or Soxhlet extraction.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other non-basic secondary metabolites. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH or NaOH) to deprotonate the alkaloids, which are then extracted into an organic solvent.

-

Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate the individual alkaloids.

-

Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to yield the pure compound.

Protocol for Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. Live cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

This compound is a fascinating natural product with a rich history and a promising profile of biological activities. Its discovery and the ongoing research into its synthesis and therapeutic potential highlight the importance of natural products in drug discovery. Further studies are warranted to fully elucidate its mechanisms of action and to explore its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of cancer and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H10N2O2 | CID 259218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic and bioavailability study of 5-hydroxy-4-methoxycanthin-6-one, a typical canthinone alkaloid, in rats using ultra-high performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Production of cytotoxic canthin-6-one alkaloids by Ailanthus altissima plant cell cultures. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. dovepress.com [dovepress.com]

An In-Depth Technical Guide on the Spectroscopic Data of 5-Methoxycanthin-6-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the alkaloid 5-Methoxycanthin-6-one. The information is compiled from various scientific sources and is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring β-carboline alkaloid found in various plant species. Canthin-6-one alkaloids, as a class, have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and antiviral properties. A thorough understanding of the spectroscopic characteristics of this compound is fundamental for its identification, characterization, and further investigation into its therapeutic potential.

This guide presents the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. It also includes generalized experimental protocols for these analytical techniques as they are applied to alkaloid research. Furthermore, a hypothetical signaling pathway is proposed based on the known biological activities of closely related canthin-6-one alkaloids.

Spectroscopic Data

Table 1: UV-Vis Spectroscopic Data of this compound

| Wavelength (λmax, nm) | Solvent |

| 242, 247, 263 (sh), 296, 306 (sh), 324 (sh), 339.5, 355, 373 | Not Specified |

(sh) = shoulder

Table 2: Mass Spectrometry Data of this compound

| Ionization Method | m/z (Relative Intensity) |

| GC-MS | 250 (Top Peak), 221 (2nd Highest), 249 (3rd Highest)[1] |

Table 3: Representative ¹H and ¹³C NMR Data of 9-Methoxycanthin-6-one (in CDCl₃)

Note: This data is for 9-methoxycanthin-6-one and is provided as a reference due to the lack of available data for this compound.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, J in Hz) |

| 1 | 143.9 | 8.78 (d, 5.2) |

| 3 | 115.1 | 8.23 (d, 5.2) |

| 4 | 139.8 | - |

| 4a | 131.2 | - |

| 5 | - | - |

| 6 | 159.5 | - |

| 7 | 121.5 | 7.98 (d, 2.4) |

| 8 | 122.1 | 7.42 (dd, 8.8, 2.4) |

| 9 | 161.4 | - |

| 10 | 107.0 | 6.99 (d, 8.8) |

| 10a | 146.9 | - |

| 10b | 120.2 | - |

| 11 | 129.5 | - |

| 11a | 134.5 | - |

| 9-OCH₃ | 55.8 | 3.95 (s) |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, the following sections describe generalized procedures for the spectroscopic analysis of alkaloids, which can be adapted for the study of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, including alkaloids.

-

Sample Preparation: A few milligrams of the purified alkaloid are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in an NMR tube. The choice of solvent depends on the solubility of the compound.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR: Standard parameters include a 30° or 90° pulse, a spectral width of approximately 10-15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled sequence is typically used to obtain singlets for all carbon atoms. A larger spectral width (e.g., 0-220 ppm) is required.

-

2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

-

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, resulting in extensive fragmentation that provides a "fingerprint" mass spectrum. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which often yield a prominent molecular ion peak.

-

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.

3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the conjugated system in canthin-6-ones.

-

Sample Preparation: A dilute solution of the alkaloid is prepared in a UV-transparent solvent, such as methanol or ethanol.

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 800 nm, using a UV-Vis spectrophotometer. A blank containing only the solvent is used for baseline correction.

-

Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are characteristic of the compound's chromophore.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, the biological activities of other canthin-6-one alkaloids provide insights into its potential mechanisms of action. Canthin-6-ones are known to exhibit anti-inflammatory and pro-apoptotic activities.[2][3][4] For instance, canthin-6-one has been shown to suppress the NF-κB and Akt signaling pathways, which are crucial in inflammatory responses.[2] Furthermore, derivatives of canthin-6-one have been demonstrated to induce apoptosis in cancer cells through various mechanisms, including the activation of the JNK pathway and modulation of the Bcl-2 family of proteins.[3][5][6]

Based on this information, a hypothetical signaling pathway for the anti-inflammatory and pro-apoptotic effects of this compound can be proposed.

Caption: Hypothetical signaling pathway of this compound.

5. Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of canthin-6-one alkaloids from a plant source.

Caption: General workflow for alkaloid isolation and characterization.

Conclusion

This compound is a member of the promising class of canthin-6-one alkaloids. This guide provides a summary of its available spectroscopic data, which is essential for its identification and further research. While detailed NMR data for this specific compound remains elusive in publicly available literature, the data for related compounds and the generalized experimental protocols provided herein offer a solid foundation for researchers. The proposed hypothetical signaling pathway, based on the known activities of similar alkaloids, suggests that this compound may exert its biological effects through the modulation of key inflammatory and apoptotic pathways. Further studies are warranted to fully elucidate the spectroscopic properties and the precise mechanism of action of this compound to unlock its full therapeutic potential.

References

- 1. This compound | C15H10N2O2 | CID 259218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Novel Canthin-6-one Derivatives: Design, Synthesis, and Their Antiproliferative Activities via Inducing Apoptosis, Deoxyribonucleic Acid Damage, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

5-Methoxycanthin-6-one: A β-Carboline Alkaloid with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Methoxycanthin-6-one is a naturally occurring β-carboline alkaloid, a class of compounds known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, natural sources, and its role as a potential therapeutic agent. The guide details its cytotoxic and anti-inflammatory effects, supported by quantitative data from related compounds, and outlines the experimental protocols for key biological assays. Furthermore, it visualizes the proposed signaling pathways through which this class of alkaloids may exert its effects.

Core Concepts: Chemical and Biological Profile

This compound belongs to the canthin-6-one subgroup of β-carboline alkaloids. These compounds are structurally characterized by a pentacyclic ring system. The presence of the methoxy group at the 5th position is a key structural feature of the titular compound.

Natural Sources: this compound and its derivatives have been isolated from a variety of plant species, primarily from the families Simaroubaceae and Rutaceae. Notable sources include plants of the Ailanthus, Eurycoma, and Picrasma genera.

Quantitative Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the biological activities of closely related canthin-6-one derivatives to provide a comparative context for its potential efficacy.

Table 1: Cytotoxicity of Canthin-6-one Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 9-Methoxycanthin-6-one | A549 | Lung Cancer | Not Specified | [1] |

| 9-Methoxycanthin-6-one | MCF-7 | Breast Cancer | Not Specified | [1] |

| 9-Methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 ± 0.36 | [1] |

| 9-Methoxycanthin-6-one | SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [1] |

| 9-Methoxycanthin-6-one | HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [1] |

| 9-Methoxycanthin-6-one | A375 | Skin Cancer | 5.71 ± 0.20 | [1] |

| 9-Methoxycanthin-6-one | HeLa | Cervical Cancer | 4.30 ± 0.27 | [1] |

| Canthin-6-one | A-549 | Lung Cancer | Significant Cytotoxicity | |

| Canthin-6-one | MCF-7 | Breast Cancer | Significant Cytotoxicity |

Table 2: Anti-inflammatory Activity of Canthin-6-one Derivatives

| Compound | Assay | Cell Line | Effect | IC50 (µM) | Reference |

| 4-Methoxy-5-hydroxycanthin-6-one | Nitric Oxide (NO) Production | RAW 264.7 | Inhibition | Not Specified | [2][3] |

| 4-Methoxy-5-hydroxycanthin-6-one | TNF-α Release | RAW 264.7 | Inhibition | Not Specified | [2][3] |

| 9-Methoxycanthin-6-one | NF-κB Inhibition | HEK293 | Inhibition | 3.8 | [4] |

| 9-Hydroxycanthin-6-one | NF-κB Inhibition | HEK293 | Inhibition | 7.4 | [4] |

| Canthin-6-one | iNOS Expression | Macrophages | Inhibition | Not Specified | [5] |

| Canthin-6-one | PGE2 Production | Macrophages | Inhibition | Not Specified | [5] |

| Canthin-6-one | TNF-α Expression | Macrophages | Inhibition | Not Specified | [5] |

Signaling Pathways

The biological activities of canthin-6-one alkaloids are believed to be mediated through the modulation of key cellular signaling pathways, primarily the NF-κB and apoptosis pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Canthin-6-one and its derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory mediators.[4][5]

Apoptosis Signaling Pathway

Canthin-6-one derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism for their cytotoxic activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of canthin-6-one alkaloids.

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding:

-

Harvest and count cells from a healthy culture.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8]

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) by plotting a dose-response curve.

-

Western Blot Analysis for NF-κB Pathway Activation

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation and expression levels of key proteins in the NF-κB pathway.

-

Cell Culture and Treatment:

-

Culture cells (e.g., RAW 264.7 macrophages) to an appropriate confluency.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a short period (e.g., 30 minutes) to activate the NF-κB pathway.[5]

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane to remove unbound primary antibodies.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again to remove unbound secondary antibodies.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.

-

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment:

-

Seed cells in culture plates and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours).

-

-

Cell Harvesting and Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells are Annexin V-negative and PI-negative.

-

Early apoptotic cells are Annexin V-positive and PI-negative.

-

Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.

-

Necrotic cells are Annexin V-negative and PI-positive.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

-

Conclusion

This compound, as a representative of the canthin-6-one class of β-carboline alkaloids, exhibits significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. The available data on related compounds suggest potent cytotoxic and anti-inflammatory activities, likely mediated through the modulation of the NF-κB and apoptosis signaling pathways. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound's biological effects. Future research should focus on obtaining specific quantitative data for this compound to fully elucidate its therapeutic promise and to advance its potential development as a novel drug candidate.

References

- 1. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Canthin-6-Ones: Potential Drugs for Chronic Inflammatory Diseases by Targeting Multiple Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory Effects of Canthin-6-one Alkaloids from Ailanthus altissima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Anticancer Screening of 5-Methoxycanthin-6-one: A Technical Guide

This technical guide provides a comprehensive overview of the preliminary anticancer screening of 5-methoxycanthin-6-one and related methoxy-substituted canthin-6-one derivatives. It is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of compounds. This document summarizes the available quantitative data on cytotoxic activity, details relevant experimental protocols, and visualizes key signaling pathways involved in its mechanism of action.

Cytotoxic Activity of Methoxy-Substituted Canthin-6-ones

The introduction of a methoxy group to the canthin-6-one scaffold has been demonstrated to influence its cytotoxic activity against various cancer cell lines. The position of this methoxy group is a critical determinant of the compound's potency. While specific data for this compound is limited in the public domain, the following table summarizes the cytotoxic activities of other methoxy-substituted derivatives, providing a valuable reference for structure-activity relationship studies.

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| 9-Methoxycanthin-6-one | A2780 | Ovarian Cancer | 4.04 ± 0.36 | [1][2] |

| SKOV-3 | Ovarian Cancer | 5.80 ± 0.40 | [1][2] | |

| MCF-7 | Breast Cancer | 15.09 ± 0.99 | [1][2] | |

| HT-29 | Colorectal Cancer | 3.79 ± 0.069 | [1][2] | |

| A375 | Skin Cancer | 5.71 ± 0.20 | [1][2] | |

| HeLa | Cervical Cancer | 4.30 ± 0.27 | [1][2] | |

| 10-Methoxycanthin-6-one | AML Cells | Acute Myeloid Leukemia | ~60 | [2] |

| 1,11-Dimethoxycanthin-6-one | Thyroid Carcinoma Cells | Thyroid Cancer | Suppression at 40 µM | [3] |

| Hepatocellular Carcinoma Cells | Liver Cancer | Suppression at 40 µM | [3] | |

| 4,5-Dimethoxycanthin-6-one | T98G | Glioblastoma | Potent in vitro activity | [2] |

| U251 | Glioblastoma | Potent in vitro activity | [2] | |

| 1-Methoxycanthin-6-one | Guinea Pig Ear Keratinocytes | Keratinocytes | 1.11 - 5.76 µg/ml | [2] |

Experimental Protocols

This section details the methodologies for key experiments commonly cited in the study of canthin-6-one cytotoxicity and mechanism of action.

Cell Viability and Cytotoxicity Assays

2.1.1. MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.[2]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.[2] The cells are then incubated for a specified period, typically ranging from 24 to 72 hours.[2][3]

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[3][4]

-

Formazan Solubilization: The supernatant is removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[3][4]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[3]

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC50) value is determined.[3]

2.1.2. Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a cell density-based assay used to determine cytotoxicity.

-

Cell Treatment and Fixation: Following compound treatment, cells are fixed with a solution like 10% trichloroacetic acid.

-

Staining: The fixed cells are then stained with a 0.4% (wt/vol) SRB solution in 1% acetic acid.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at a wavelength of approximately 510 nm.

Apoptosis Assays

2.2.1. Hoechst 33342 Staining

This staining method is used to visualize nuclear morphology and identify apoptotic cells.

-

Cell Treatment: Cells are seeded on coverslips in a 6-well plate and treated with the test compound at various concentrations for a specified time (e.g., 24 hours).[3]

-

Fixation: The cells are washed with PBS and fixed with 4% paraformaldehyde for 10 minutes.[3]

-

Staining: After another wash with PBS, the cells are stained with Hoechst 33342 solution (1 µg/mL) for 15 minutes in the dark.[3]

-

Microscopy: The coverslips are washed with PBS and mounted on glass slides. The nuclear morphology is observed under a fluorescence microscope. Apoptotic cells will display condensed or fragmented nuclei.[3]

2.2.2. Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at concentrations around the IC50 value for a specified time.[2]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.[2]

-

Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[2]

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations.[2]

Signaling Pathways and Mechanism of Action

Methoxy-substituted canthin-6-ones are known to exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

JNK-Dependent Apoptosis Pathway

1-Methoxycanthin-6-one has been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) pathway.[4] JNK activation can lead to the phosphorylation of various downstream targets, including members of the Bcl-2 family, ultimately resulting in the activation of caspases and programmed cell death.[4]

NF-κB Signaling Pathway

Certain methoxy-substituted canthin-6-ones have been found to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Its inhibition can lead to anti-inflammatory and pro-apoptotic effects.[4]

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary anticancer screening of a compound like this compound.

References

Unveiling the Anti-inflammatory Potential of 5-Methoxycanthin-6-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxycanthin-6-one, a naturally occurring β-carboline alkaloid, has emerged as a compound of significant interest within the scientific community due to its promising pharmacological activities. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Anti-inflammatory Activity: Quantitative Data

The anti-inflammatory effects of this compound have been evaluated through various in vivo and in vitro models. The available quantitative data from these studies are summarized below.

In Vivo Anti-inflammatory Activity

| Model | Species | Test Substance | Dose | ED50 | Positive Control |

| Carrageenan-induced Paw Edema | Rat | This compound | 10-100 mg/kg (p.o.) | 60.84 ± 0.010 mg/kg | Diclofenac (ED50 = 1.994 ± 0.002 mg/kg) |

Table 1: In vivo anti-inflammatory activity of this compound in the carrageenan-induced paw edema model. Data is presented as the effective dose required to produce 50% of the maximum effect (ED50).[1]

In Vitro Anti-inflammatory and Related Activities

While specific IC50 values for the inhibition of key inflammatory mediators by this compound are not extensively reported, studies on closely related canthinone alkaloids provide valuable insights into its potential mechanisms.

| Assay | Cell Line | Test Substance | Effect | IC50 |

| DPPH Radical Scavenging | - | This compound | Antioxidant Activity | 27.62 ± 0.090 µg/mL |

| Nitric Oxide (NO) Production | RAW 264.7 | 4-Methoxy-5-hydroxycanthin-6-one | Inhibition of LPS-induced NO production | - |

| TNF-α Release | RAW 264.7 | 4-Methoxy-5-hydroxycanthin-6-one | Inhibition of LPS-induced TNF-α release | - |

| iNOS Expression | RAW 264.7 | 4-Methoxy-5-hydroxycanthin-6-one | Downregulation of LPS-induced iNOS protein | - |

| NF-κB Activation | - | Canthin-6-one and derivatives | Inhibition of NF-κB signaling | - |

Table 2: In vitro anti-inflammatory and antioxidant activities of this compound and related canthinone alkaloids. IC50 values represent the concentration required for 50% inhibition.[1][2][3]

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of canthin-6-one alkaloids, including this compound, are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and subsequently degraded. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Canthin-6-one and its derivatives have been shown to inhibit this pathway, thereby suppressing the expression of these inflammatory mediators.[4]

MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as ERK, JNK, and p38, is another crucial regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in conjunction with NF-κB, drive the expression of pro-inflammatory genes. While direct evidence for this compound is limited, related canthin-6-one alkaloids have been suggested to modulate MAPK signaling, contributing to their anti-inflammatory effects.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of the anti-inflammatory properties of compounds like this compound.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

Workflow:

Detailed Steps:

-

Animal Preparation: Male Wistar or Sprague-Dawley rats are typically used. They are acclimatized to laboratory conditions and fasted overnight before the experiment.

-

Grouping and Dosing: Animals are randomly divided into several groups: a vehicle control group, a positive control group (e.g., receiving diclofenac), and test groups receiving different doses of this compound orally (p.o.).

-

Induction of Edema: One hour after drug administration, a 1% (w/v) solution of carrageenan in saline is injected subcutaneously into the plantar surface of the left hind paw of each rat.

-

Measurement of Paw Edema: The volume of the injected paw is measured at specified time points (e.g., immediately before carrageenan injection and at 1, 2, 3, 4, and 5 hours after) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. The ED50 value is then determined from the dose-response curve.[1]

Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages